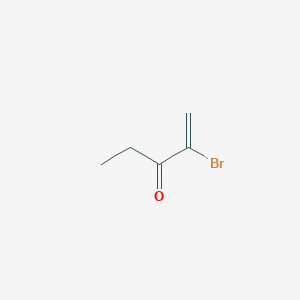
2,6-Dichloro-1,3-benzothiazol-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-1,3-benzothiazol-7-amine, also known as DCBT, is a chemical compound that has been widely used in scientific research for its various applications. DCBT belongs to the benzothiazole family, which is a group of heterocyclic compounds that contain a sulfur atom and a nitrogen atom in their ring structure.
Applications De Recherche Scientifique
2,6-Dichloro-1,3-benzothiazol-7-amine has been used in a wide range of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the synthesis of metal complexes, and as a precursor for the synthesis of other benzothiazole derivatives. 2,6-Dichloro-1,3-benzothiazol-7-amine has also been used in the development of new drugs for the treatment of various diseases, such as cancer and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-1,3-benzothiazol-7-amine is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in various metabolic pathways. 2,6-Dichloro-1,3-benzothiazol-7-amine has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, and carbonic anhydrase, which is involved in the regulation of pH in the body.
Effets Biochimiques Et Physiologiques
2,6-Dichloro-1,3-benzothiazol-7-amine has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the reduction of inflammation. 2,6-Dichloro-1,3-benzothiazol-7-amine has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,6-Dichloro-1,3-benzothiazol-7-amine in lab experiments is its versatility. 2,6-Dichloro-1,3-benzothiazol-7-amine can be used in a wide range of applications, and its properties can be modified by the introduction of different functional groups. However, one of the limitations of using 2,6-Dichloro-1,3-benzothiazol-7-amine is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for the use of 2,6-Dichloro-1,3-benzothiazol-7-amine in scientific research. One area of interest is the development of new drugs that target specific enzymes that are involved in disease pathways. 2,6-Dichloro-1,3-benzothiazol-7-amine may also be used in the development of new diagnostic tools for the detection of various diseases. Additionally, 2,6-Dichloro-1,3-benzothiazol-7-amine may be used in the development of new materials with unique optical and electronic properties.
Conclusion:
In conclusion, 2,6-Dichloro-1,3-benzothiazol-7-amine is a versatile and useful compound that has many potential applications in scientific research. Its synthesis method is well-established, and its properties have been extensively studied. 2,6-Dichloro-1,3-benzothiazol-7-amine has been shown to have various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are many potential future directions for the use of 2,6-Dichloro-1,3-benzothiazol-7-amine in scientific research, and its continued study may lead to the development of new drugs, materials, and diagnostic tools.
Méthodes De Synthèse
2,6-Dichloro-1,3-benzothiazol-7-amine can be synthesized by reacting 2,6-dichlorobenzothiazole with ammonia in the presence of a catalyst. The reaction takes place under high pressure and high temperature conditions, and the yield of 2,6-Dichloro-1,3-benzothiazol-7-amine is typically around 50%. The purity of 2,6-Dichloro-1,3-benzothiazol-7-amine can be improved by recrystallization from a suitable solvent.
Propriétés
Numéro CAS |
188787-62-4 |
|---|---|
Nom du produit |
2,6-Dichloro-1,3-benzothiazol-7-amine |
Formule moléculaire |
C7H4Cl2N2S |
Poids moléculaire |
219.09 g/mol |
Nom IUPAC |
2,6-dichloro-1,3-benzothiazol-7-amine |
InChI |
InChI=1S/C7H4Cl2N2S/c8-3-1-2-4-6(5(3)10)12-7(9)11-4/h1-2H,10H2 |
Clé InChI |
PBPMBGHZOIITDJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1N=C(S2)Cl)N)Cl |
SMILES canonique |
C1=CC(=C(C2=C1N=C(S2)Cl)N)Cl |
Synonymes |
7-Benzothiazolamine,2,6-dichloro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B69000.png)












